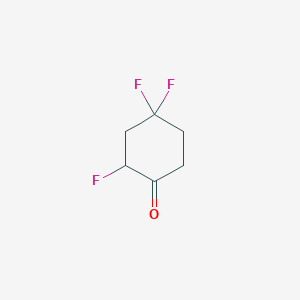![molecular formula C25H25N3O5 B2684485 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097884-22-3](/img/structure/B2684485.png)
3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various functional groups including a 2,5-dimethoxyphenyl group, a furan-2-yl phenyl group, and a hydroxyethyl group. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the various substituents. Techniques such as X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms of the pyrazole ring. These reactions can be used to introduce additional substituents or to create more complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This reaction has found widespread application due to its mild conditions and functional group tolerance . The compound may serve as an organoboron reagent in SM coupling reactions, facilitating the synthesis of complex molecules.
Hydroxymethyl Furan Derivatives
The compound contains a furan ring with a hydroxymethyl group. Furan derivatives have diverse applications, including their use as building blocks in organic synthesis. For instance, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, a related compound, has been studied . Investigating the reactivity and potential applications of this furan moiety could yield valuable insights.
Urease Inhibition
The presence of a nitro group and a chloro group in the compound suggests potential bioactivity. Literature reports indicate that such substituents might enhance the activity of urease inhibitors . Urease inhibitors are relevant in the context of combating bacterial infections and managing diseases related to urease activity.
Tetrahydroquinoline Synthesis
A related compound with a similar aromatic ring system has been used in multicomponent reactions to synthesize tetrahydroquinolines. These heterocyclic compounds have diverse biological activities and find applications in medicinal chemistry . Exploring the reactivity of the compound could lead to similar synthetic strategies.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological activity of the compound. For example, some pyrazole derivatives are known to have antimicrobial activity, and their mechanism of action often involves interacting with bacterial cell walls or proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-28-21(14-20(27-28)19-13-18(31-2)10-11-24(19)32-3)25(30)26-15-22(29)16-6-8-17(9-7-16)23-5-4-12-33-23/h4-14,22,29H,15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOHNDDWQUCALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)
![2,5-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2684409.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
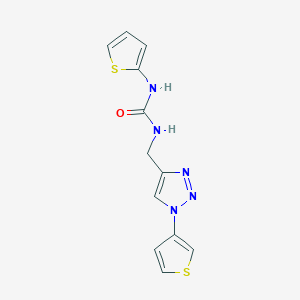
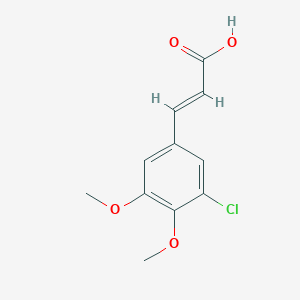
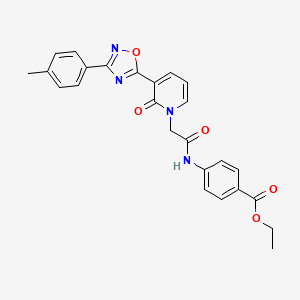
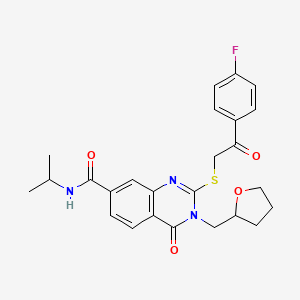
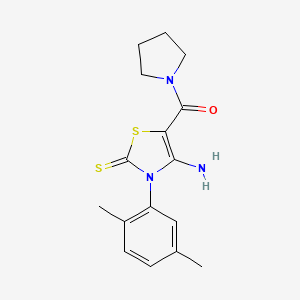
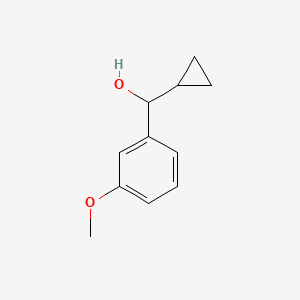
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)
